molecular formula C11H12O B14737009 2-Phenylpent-3-enal CAS No. 5729-50-0

2-Phenylpent-3-enal

Cat. No.: B14737009
CAS No.: 5729-50-0
M. Wt: 160.21 g/mol
InChI Key: ATYUEOYJIQYTAG-QHHAFSJGSA-N
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Description

2-Phenylpent-3-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the third carbon of a pentenal chain. This compound is known for its applications in various fields, including organic synthesis and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpent-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction typically uses a base such as sodium hydroxide in methanol as a solvent . Another method involves the bromination of cinnamaldehyde followed by dehydrobromination and olefination .

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available cinnamaldehyde as a starting material. The process includes bromination-dehydrobromination and olefination-dehydrobromination sequences, which are efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpent-3-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylpent-3-enal has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2-Phenylpent-3-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpent-2-enal
  • 3-Phenylpent-2-enal
  • 2-Phenylcrotonaldehyde

Uniqueness

2-Phenylpent-3-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and α,β-unsaturated aldehyde moiety make it a versatile intermediate in organic synthesis .

Properties

CAS No.

5729-50-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-2-phenylpent-3-enal

InChI

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-9,11H,1H3/b6-2+

InChI Key

ATYUEOYJIQYTAG-QHHAFSJGSA-N

Isomeric SMILES

C/C=C/C(C=O)C1=CC=CC=C1

Canonical SMILES

CC=CC(C=O)C1=CC=CC=C1

Origin of Product

United States

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